Benzamide, N-((5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo(de,g)quinolin-3-yl)methyl)-, (S)-

Description

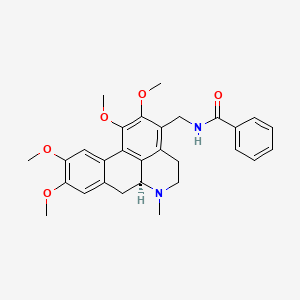

Benzamide, N-((5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo(de,g)quinolin-3-yl)methyl)-, (S)- is a structurally complex benzamide derivative characterized by:

- Core Structure: A dibenzo(de,g)quinolin framework fused with a tetrahydroisoquinoline system.

- Substituents: Four methoxy groups (1,2,9,10-positions), a methyl group at position 6, and an (S)-configured benzamide moiety at position 2.

- Stereochemistry: The (S)-configuration at the chiral center may influence biological interactions and pharmacokinetics.

These features are associated with enhanced binding to biological targets like enzymes or receptors, particularly in cancer and neurological disorders .

Properties

CAS No. |

81074-94-4 |

|---|---|

Molecular Formula |

C29H32N2O5 |

Molecular Weight |

488.6 g/mol |

IUPAC Name |

N-[[(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-3-yl]methyl]benzamide |

InChI |

InChI=1S/C29H32N2O5/c1-31-12-11-19-21(16-30-29(32)17-9-7-6-8-10-17)27(35-4)28(36-5)26-20-15-24(34-3)23(33-2)14-18(20)13-22(31)25(19)26/h6-10,14-15,22H,11-13,16H2,1-5H3,(H,30,32)/t22-/m0/s1 |

InChI Key |

ILXXCCKMTGQDEG-QFIPXVFZSA-N |

Isomeric SMILES |

CN1CCC2=C(C(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC)CNC(=O)C5=CC=CC=C5 |

Canonical SMILES |

CN1CCC2=C(C(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC)CNC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo(de,g)quinolin-3-yl)methyl)-, (S)- typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo(de,g)quinolin-3-yl)methyl)-, (S)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.

Reduction: The compound can be reduced to simpler forms by the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce simpler amine compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Benzamide derivatives are extensively studied for their pharmacological properties. The specific compound has shown promise in several areas:

- Antimicrobial Activity: Research indicates potential efficacy against various microbial strains.

- Anticancer Properties: The unique structural features may enhance its ability to inhibit cancer cell proliferation through interactions with specific molecular targets.

Biological Studies

The compound is investigated for its biological mechanisms and interactions:

- Mechanism of Action: Understanding how the compound interacts with enzymes or receptors can reveal its therapeutic potential.

- Binding Affinity Studies: These studies assess how well the compound binds to biological targets, which is critical for drug development.

Material Science

In addition to biological applications, this benzamide derivative can serve as a precursor in the synthesis of novel materials:

- Synthesis of Specialty Chemicals: Its unique structure allows it to be a building block for more complex chemical entities used in various industrial applications.

Case Studies and Research Findings

Research has demonstrated the potential of benzamide derivatives in various therapeutic contexts. For instance:

- Antimicrobial Studies : A study indicated that benzamide derivatives exhibited significant antimicrobial activity against resistant strains of bacteria.

- Cancer Research : Investigations into the anticancer properties revealed that certain derivatives could induce apoptosis in cancer cells through specific signaling pathways.

These findings underline the importance of ongoing research into benzamide compounds and their derivatives for future therapeutic applications.

Mechanism of Action

The mechanism of action of Benzamide, N-((5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo(de,g)quinolin-3-yl)methyl)-, (S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Research Findings and Gaps

Pharmacological Potential

- Target Compound : Predicted to target σ receptors or DNA methyltransferases (DNMTs) based on structural analogs (e.g., 5-azacytidine-like activity in ) .

Toxicity and Solubility

- Methoxy-rich compounds (e.g., Target Compound) may exhibit hepatotoxicity due to CYP450 interactions, as seen in trimethoxybenzamide analogs () .

- Pyrimidine derivatives () display improved aqueous solubility (logP ~2.5) compared to dibenzoquinolins (logP ~4.1) .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Benzamide, N-((5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo(de,g)quinolin-3-yl)methyl)-, (S)- is a complex structure that has been studied for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dibenzoquinoline core with multiple methoxy groups and a benzamide moiety. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.

Research indicates that benzamide derivatives can act through several mechanisms:

- Enzyme Inhibition : These compounds often inhibit specific enzymes involved in crucial biological pathways. For example, certain benzamides have been identified as inhibitors of kinases such as JNK2 and JNK3, which play roles in inflammation and apoptosis .

- Receptor Binding : Benzamides may also bind to various receptors, modulating their activity. For instance, some derivatives have shown promise as modulators of nuclear receptors like RORγt .

- Antimicrobial Activity : The compound has been studied for its antibacterial properties. A related benzamide showed significant antistaphylococcal activity without cytotoxic effects on mammalian cells .

Antimicrobial Properties

Benzamide derivatives have demonstrated efficacy against a range of pathogens. For instance:

- Staphylococcus aureus : A new benzamide FtsZ inhibitor exhibited superior activity against both MSSA and MRSA strains compared to earlier generations .

- Influenza Virus : Some synthesized benzamide-based compounds showed antiviral activity against the H5N1 strain with promising therapeutic indices .

Anticancer Potential

Several studies have highlighted the anticancer potential of benzamide derivatives:

- Cell Line Studies : Compounds have been tested against various cancer cell lines where they exhibited dose-dependent inhibition of cell proliferation. For instance, specific derivatives induced apoptosis in HeLa cells through intrinsic and extrinsic pathways .

Case Studies

- TXH9179 : This benzamide derivative was characterized as a potent FtsZ inhibitor with enhanced in vivo efficacy in treating MRSA infections. It was found to be non-toxic to mammalian cells even at high concentrations .

- Antiviral Activity : In a study investigating antiviral properties against H5N1 influenza virus, compound 3b demonstrated an 85% reduction in viral load at a concentration of 0.25 μmol/ml .

Data Table: Biological Activities of Selected Benzamide Derivatives

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for (S)-Benzamide derivatives with complex polycyclic structures?

- Methodological Answer: Synthesis requires precise control of cyclization and stereochemistry. For example, photochemical irradiation (e.g., 450W Hg lamp in THF under argon) can induce cyclization in intermediates like dibenzoquinoline precursors . Protecting groups (e.g., methoxy) must be retained during steps like benzoylation (using benzoyl chloride and triethylamine in CH₂Cl₂) to avoid side reactions. Purification via crystallization (e.g., ether recrystallization) is critical for isolating enantiomerically pure products .

Q. How can researchers confirm the stereochemical integrity of the (S)-configuration in this compound?

- Methodological Answer: Chiral HPLC or polarimetry should be paired with X-ray crystallography for absolute configuration determination. For example, intermediates in similar dibenzoquinoline systems were crystallized and analyzed for 7α/7β methyl stereochemistry, which informs spatial arrangements in the final product . NMR coupling constants (e.g., axial vs. equatorial protons in tetrahydro rings) also provide indirect evidence of stereochemistry .

Q. What spectroscopic techniques are essential for characterizing intermediates in the synthesis of this compound?

- Methodological Answer:

- 1H/13C NMR: Resolve methoxy (δ ~3.8–4.0 ppm) and methylene/methyl groups in the tetrahydro-dibenzoquinoline core .

- IR Spectroscopy: Confirm amide C=O stretches (~1650–1680 cm⁻¹) and absence of unreacted hydroxyl groups .

- Mass Spectrometry (EI): Verify molecular ion peaks (e.g., m/z 292 [M⁺] for related quinoline-carboxamides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for (S)-Benzamide derivatives across different assays?

- Methodological Answer: Discrepancies may arise from assay-specific conditions (e.g., cell permeability in MTT vs. SRB assays). Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal methods like microbroth dilution for antimicrobial activity or receptor-binding assays (e.g., D1 dopamine receptor studies for structural analogs) . Statistical tools (e.g., ANOVA with post-hoc tests) should quantify variability .

Q. What strategies optimize the regioselectivity of methoxy and methyl groups during benzamide functionalization?

- Methodological Answer: Use directing groups (e.g., transient metal coordination) or steric hindrance from bulky substituents. For example, in dibenzoquinoline systems, the 6-methyl group’s axial position directs electrophilic substitution to the 3-position . Computational modeling (DFT) predicts electron density maps to guide synthetic planning .

Q. How can SAR studies differentiate the contributions of the dibenzoquinoline core vs. the benzamide side chain to biological activity?

- Methodological Answer: Synthesize truncated analogs (e.g., removing the dibenzoquinoline core or replacing the benzamide with acetyl groups) and compare IC₅₀ values in target assays. For example, removing the 1,2,9,10-tetramethoxy groups in analogs reduced dopamine receptor affinity by >50%, highlighting their role in binding .

Q. What analytical challenges arise in quantifying trace impurities in (S)-Benzamide derivatives, and how are they addressed?

- Methodological Answer: High-resolution LC-MS (Q-TOF) detects impurities at <0.1% levels. For example, photodegradation byproducts from Hg lamp irradiation in THF can form oxidized quinoline derivatives, which are separable via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.